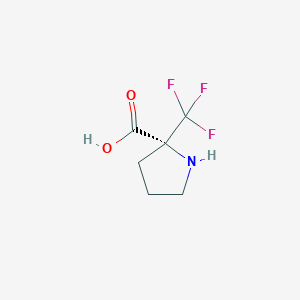

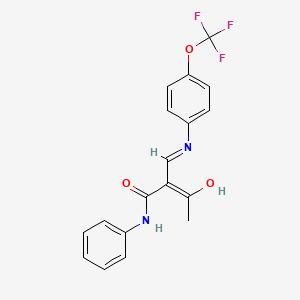

(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as (R)-TFMPCA, is a chiral building block that is widely used in the synthesis of pharmaceuticals and agrochemicals. It is a pyrrolidine derivative that contains a trifluoromethyl group, which makes it a valuable component in drug discovery and development.

科学的研究の応用

Influenza Neuraminidase Inhibition

(Wang et al., 2001) discovered a potent inhibitor of influenza neuraminidase, designated as A-192558, which features a pyrrolidine core structure. The compound's interaction with the neuraminidase active site was detailed, highlighting the significance of the trifluoromethyl group in enhancing its binding affinity.

Synthesis of Trifluoromethyl-Containing Compounds

Research by (Ohkura et al., 2003) focused on the synthesis of diastereomeric 2-(2′-pyridyl)-3-hydroxy-3,5-bis-trifluoromethyl-1-pyrrolines, demonstrating the high diastereoselectivity in the production of these compounds.

Preparation of Trifluoromethyl-Substituted Acids

Cottet et al. (2003) elaborated on strategies for preparing various trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids. Their approach involved introducing the trifluoromethyl group using different methods, demonstrating the versatility of these compounds in synthetic chemistry (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Enantioselective Synthesis of Anti-Influenza Compounds

The enantioselective synthesis of A-315675, an anti-influenza drug candidate, was reported by (DeGoey et al., 2002). This study highlighted the critical role of pyrrolidine intermediates in the drug's synthesis, showcasing the importance of trifluoromethyl pyrrolidines in pharmaceutical development.

Crystal Structure Analysis

(Rajalakshmi et al., 2013) analyzed the crystal structure of a compound related to (R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid. Their findings contribute to the understanding of molecular interactions and conformations in this class of compounds.

Trifluoroacetylation of Pyrrolidines

The study by (Baumann & Baxendale, 2016) developed an approach for trifluoroacetylation of highly substituted pyrrolidines. This research demonstrated a novel method for modifying pyrrolidine scaffolds, crucial for creating structurally diverse molecules in chemistry.

Crystal Structure of Pyridinecarboxylic Acids

The study of (Ye & Tanski, 2020) on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate provided insights into hydrogen-bonding networks. This research contributes to the understanding of molecular interactions in trifluoromethyl pyrrolidine derivatives.

Biotransformations in Organic Synthesis

(Chen et al., 2012) explored the use of amidase-catalyzed hydrolysis for the preparation of pyrrolidine-2,5-dicarboxamides. Their findings highlighted the potential of biocatalysis in the synthesis of trifluoromethyl pyrrolidine derivatives.

GPR40 Agonist Discovery

Research on pyrrolidine-containing GPR40 agonists by (Jurica et al., 2017) revealed insights into the binding modes and efficacy of these compounds. The findings are significant for the development of treatments for type 2 diabetes.

将来の方向性

: Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10, 35499. Read more : Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Link : Sigma-Aldrich. (n.d.). Pyrrole-2-carboxylic acid. Link

特性

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMHNFHOGGKSIM-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)

![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

methanone](/img/structure/B2511265.png)